molecular formula C5H4ClN3O B1198457 5-Chloropyrazine-2-carboxamide CAS No. 21279-64-1

5-Chloropyrazine-2-carboxamide

Cat. No.: B1198457
CAS No.: 21279-64-1
M. Wt: 157.56 g/mol
InChI Key: GFEFMHWOSWUJSO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Chloropyrazine-2-carboxamide plays a crucial role in biochemical reactions, primarily as an inhibitor of mycobacterial fatty acid synthase I (FAS I). This enzyme is essential for the synthesis of fatty acids in mycobacteria, which are vital components of the bacterial cell wall. By inhibiting FAS I, this compound disrupts the synthesis of fatty acids, leading to the inhibition of bacterial growth . Additionally, this compound interacts with various proteins and enzymes involved in the metabolic pathways of mycobacteria, further enhancing its antimycobacterial activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In mycobacterial cells, this compound inhibits the synthesis of fatty acids, leading to cell wall disruption and ultimately cell death . In mammalian cells, this compound has been shown to exhibit cytotoxic effects, particularly in cancer cell lines such as Chinese hamster ovary and renal cell adenocarcinoma . This cytotoxicity is likely due to the compound’s ability to interfere with cellular metabolism and gene expression, leading to apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of mycobacterial fatty acid synthase I, inhibiting its activity and preventing the synthesis of fatty acids . This binding interaction is crucial for the compound’s antimycobacterial activity. Additionally, this compound has been shown to induce changes in gene expression, particularly in genes involved in fatty acid metabolism and cell wall synthesis . These changes further contribute to the compound’s inhibitory effects on mycobacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its antimycobacterial activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro models of mycobacterial infection . These effects include sustained inhibition of fatty acid synthesis and disruption of cell wall integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimycobacterial activity with minimal toxic effects . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interference with cellular metabolism and its ability to induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid synthesis and degradation. The compound interacts with enzymes such as fatty acid synthase I, inhibiting its activity and preventing the synthesis of fatty acids . This inhibition disrupts the normal metabolic flux within mycobacterial cells, leading to a buildup of metabolic intermediates and a decrease in the levels of essential fatty acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes, allowing it to reach its target enzymes and exert its effects . Additionally, this compound may interact with transport proteins and binding proteins that facilitate its distribution within the cell . These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in fatty acid synthesis . The compound may also localize to other cellular compartments, such as the endoplasmic reticulum, where fatty acid synthesis occurs . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 5-Chloropyrazine-2-carboxamide involves the reaction of 5-chloropyrazine with formamide. The reaction is typically carried out by heating the reactants in a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process typically includes steps such as chlorination, amination, and carboxamidation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Properties

IUPAC Name

5-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEFMHWOSWUJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040950
Record name 5-Chloropyrazinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21279-64-1
Record name 5-chloropyrazinamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloropyrazinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2-carboxamide
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Record name 5-CHLOROPYRAZINAMIDE
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Synthesis routes and methods I

Procedure details

Suspend ammonium chloride (0.465 g, 8.69 mmol) in toluene (14 mL). Cool to 0° C. and slowly add 2.0 M Al(CH3)3 in toluene (4.3 mL, 8.69 mmol). After the gas stops evolving, add 5-chloropyrazine-2-carboxylic acid methyl ester (0.500 g, 2.89 mmol). Heat at 50° C. overnight. Cool the reaction mixture to room temperature, then slowly pour into a slurry of silica gel (10 g) in CHCl3 (50 mL). Stir for 10 minutes before filtering. Wash the silica plug with methanol (2×100 mL) before concentrating. Take the resulting solid up in dichloromethane and wash with water (30 mL) and brine (40 mL). Dry the organic layer over Na2SO4, filter and concentrate. Purify by flash chromatographly, eluting with 50% ethyl acetate in hexanes to give the title compound (0.155 g, 34.0%): TOF MS EI+ 157.0 (M+), HRMS calcd for C5H4N3OCl 157.0043 (M+H)+, found 157.0047, time 4.19 min HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=7.1 min, 100% purity.
Quantity
0.465 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.5 g
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reactant
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14 mL
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solvent
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Quantity
50 mL
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solvent
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Quantity
4.3 mL
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solvent
Reaction Step Six
Yield
34%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ammonium chloride (558 mg, 10.4 mmol) was suspended in benzene (5 ml) and 2M-trimethylaluminum toluene solution (5.2 ml, 10.4 mmol) was added dropwise at 0° C. After stirring for 1 hr, a solution of methyl 5-chloropyrazine-2-carboxylate (600 mg, 3.48 mmol) in benzene (5 ml) was added. The reaction mixture was heated to 50° C., and stirred overnight. After cooling, the reaction mixture was poured into water, and neutralized with saturated aqueous sodium hydrogen carbonate solution. The mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:0→98:2) to give 5-chloropyrazine-2-carboxamide (236 mg, yield 43%) as a white solid.
Quantity
558 mg
Type
reactant
Reaction Step One
Name
trimethylaluminum toluene
Quantity
5.2 mL
Type
reactant
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Quantity
600 mg
Type
reactant
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5 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the antimycobacterial activity of N-substituted 5-Chloropyrazine-2-carboxamides?

A1: While the provided abstract doesn't delve into specific results, it highlights that the study synthesized various N-substituted 5-Chloropyrazine-2-carboxamide derivatives and evaluated their activity against Mycobacterium tuberculosis. [] This suggests that modifications to the N-substituent of the this compound scaffold were explored to potentially enhance its antimycobacterial potency. Further research and specific data from the full paper are needed to understand the structure-activity relationships and efficacy of these derivatives.

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